N-[(2-Imino-4-methyl-1,3-thiazol-5-ylidene)amino]-2,6-dimethyl-aniline
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Overview
Description
N-[(2-Imino-4-methyl-1,3-thiazol-5-ylidene)amino]-2,6-dimethyl-aniline is a compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Imino-4-methyl-1,3-thiazol-5-ylidene)amino]-2,6-dimethyl-aniline typically involves the reaction of 2,6-dimethylaniline with a thiazole derivative under specific conditions. One common method involves the use of phenyl acetylene, N-bromosuccinimide, and thiourea in an aqueous medium to yield substituted thiazole derivatives . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput, which are essential for commercial applications. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming more prevalent in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-[(2-Imino-4-methyl-1,3-thiazol-5-ylidene)amino]-2,6-dimethyl-aniline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to optimize the reaction outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, such as halides, alkyl groups, or aryl groups .
Scientific Research Applications
N-[(2-Imino-4-methyl-1,3-thiazol-5-ylidene)amino]-2,6-dimethyl-aniline has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It has been studied for its antimicrobial and antifungal properties, making it a potential candidate for new antibiotics.
Medicine: Its anticancer properties have been explored, and it has shown promise in inhibiting the growth of certain cancer cell lines.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-[(2-Imino-4-methyl-1,3-thiazol-5-ylidene)amino]-2,6-dimethyl-aniline involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer cells, it may induce apoptosis by activating specific signaling pathways and inhibiting cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug used in the treatment of HIV/AIDS.
Abafungin: An antifungal drug with a thiazole moiety.
Tiazofurin: An antineoplastic drug used in cancer treatment.
Uniqueness
N-[(2-Imino-4-methyl-1,3-thiazol-5-ylidene)amino]-2,6-dimethyl-aniline is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
33175-04-1 |
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Molecular Formula |
C12H14N4S |
Molecular Weight |
246.33 g/mol |
IUPAC Name |
5-[(2,6-dimethylphenyl)diazenyl]-4-methyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C12H14N4S/c1-7-5-4-6-8(2)10(7)15-16-11-9(3)14-12(13)17-11/h4-6H,1-3H3,(H2,13,14) |
InChI Key |
YZWSMWNVDABUHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N=NC2=C(N=C(S2)N)C |
Origin of Product |
United States |
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